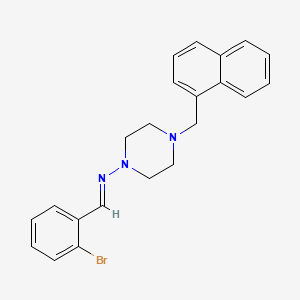

![molecular formula C14H9ClN2O5 B5543183 2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid CAS No. 19356-84-4](/img/structure/B5543183.png)

2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler molecules to achieve the desired structure. For example, thiazolo[3,2-a]pyrimidine derivatives have been synthesized by reacting tetrahydropyrimidine-thiones with chloroacetic acid and appropriate benzaldehydes in a single step, proving structures through IR, 1H NMR, mass spectra, and elemental analysis (Tozkoparan et al., 1999). Such methodologies could be analogous in synthesizing 2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid, highlighting the importance of stepwise chemical reactions and structural confirmation techniques.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior. Techniques such as NMR and mass spectrometry provide detailed insights into molecular composition and arrangement. The detailed structure elucidation of synthesized compounds allows for the prediction of reactivity and interaction with other molecules, crucial for applications in drug development and materials science.

Chemical Reactions and Properties

Chemical properties of compounds like 2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid are influenced by their functional groups, which dictate their reactivity patterns. Nitro groups, for example, are known for their electron-withdrawing effects, impacting the chemical reactivity of the compound. Studies on similar compounds have explored their anti-inflammatory activities and potential as pharmaceutical agents, indicating the significance of understanding specific chemical reactions and properties (Tozkoparan et al., 1999).

Scientific Research Applications

Crystal Engineering and Halogen Bonding

2-Chloro-4-nitrobenzoic acid, a structurally related compound, has been utilized in crystal engineering to synthesize molecular salts with pyridyl and benzoic acid derivatives. These compounds were characterized by various spectroscopic, thermal, and X-ray diffraction techniques. The study highlights the occurrence of weak halogen bonds alongside strong hydrogen bonds in the synthesized molecular salts/cocrystals. Halogen bond interactions play a significant role in crystal stabilization, demonstrating the importance of such interactions in the design of molecular adducts with tailored physical properties (Oruganti et al., 2017).

Synthesis and Antimicrobial Activity

Research on novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, potentially synthesized from 1-(biphenyl-4-carbonyl)benzoic acid, has shown promising antimicrobial activity. The study encompasses the reaction of the acid with various hydrazines, leading to the formation of phthalazinone derivatives. These compounds were evaluated for their antimicrobial properties, indicating the potential for developing new antimicrobial agents (Abubshait et al., 2011).

Environmental Applications: Water Purification

A study involving the use of titanium dioxide suspensions illuminated with near-UV light for the purification of water containing organic pollutants, including benzoic acid and its derivatives, demonstrates the potential of photocatalytic degradation in environmental applications. The research shows effective mineralization of these compounds, suggesting an efficient method for the removal of organic pollutants from water (Matthews, 1990).

Self-Assembly and Helical Structures

The assembly of 2-chloro-5-nitro-benzoic acid with organic bases has led to the formation of novel adducts exhibiting unique helical architectures. This research provides insight into the supramolecular interactions driving the formation of these helical structures, offering a basis for the design of new materials with potential applications in nanotechnology and molecular electronics (Tan, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action could involve interaction with specific biological targets, such as enzymes or receptors . The presence of the nitro, chloro, and amino groups could also confer specific chemical or physical properties that contribute to its mechanism of action .

Safety and Hazards

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, researchers could investigate more efficient or environmentally friendly synthesis methods, or explore its potential uses in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name |

2-[(2-chloro-5-nitrophenyl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O5/c15-11-6-5-8(17(21)22)7-12(11)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSAINWXPBNXQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chloro-5'-nitrophthalanilic acid | |

CAS RN |

19356-84-4 |

Source

|

| Record name | 2'-CHLORO-5'-NITROPHTHALANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5543105.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)

![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)

![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)